molecular formula C14H18V B15088979 Bis(ethylcyclopentadienyl)vanadium(II) CAS No. 55940-04-0

Bis(ethylcyclopentadienyl)vanadium(II)

Cat. No.: B15088979
CAS No.: 55940-04-0
M. Wt: 237.23 g/mol
InChI Key: LKRMGNHUAYXLJF-UHFFFAOYSA-N
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Description

Bis(ethylcyclopentadienyl)vanadium(II) is an organometallic compound with the chemical formula C14H18V. It is a dark purple liquid that is known for its pyrophoric properties, meaning it can ignite spontaneously in air. This compound is part of the broader class of metallocenes, which are characterized by a metal atom sandwiched between two cyclopentadienyl anions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(ethylcyclopentadienyl)vanadium(II) typically involves the reaction of vanadium(II) chloride with ethylcyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product. The general reaction is as follows:

VCl2+2Na(C7H9)V(C7H9)2+2NaCl\text{VCl}_2 + 2 \text{Na(C}_7\text{H}_9) \rightarrow \text{V(C}_7\text{H}_9)_2 + 2 \text{NaCl} VCl2​+2Na(C7​H9​)→V(C7​H9​)2​+2NaCl

Industrial Production Methods

While specific industrial production methods for bis(ethylcyclopentadienyl)vanadium(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require stringent control of reaction conditions to ensure safety and product purity, given the compound’s pyrophoric nature.

Chemical Reactions Analysis

Types of Reactions

Bis(ethylcyclopentadienyl)vanadium(II) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of vanadium.

    Reduction: It can be reduced to form vanadium(0) complexes.

    Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Ligand exchange reactions can be facilitated by using other cyclopentadienyl derivatives or phosphines.

Major Products

    Oxidation: Vanadium(IV) or vanadium(V) complexes.

    Reduction: Vanadium(0) complexes.

    Substitution: New organometallic complexes with different ligands.

Scientific Research Applications

Bis(ethylcyclopentadienyl)vanadium(II) has several applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Biology: Research is ongoing to explore its potential biological activity and interactions with biomolecules.

    Medicine: While not widely used in medicine, its potential as a therapeutic agent is being investigated.

    Industry: It is used in the production of advanced materials and as a precursor for other vanadium-containing compounds.

Mechanism of Action

The mechanism of action of bis(ethylcyclopentadienyl)vanadium(II) involves its ability to donate and accept electrons, making it a versatile catalyst. The vanadium center can undergo changes in oxidation state, facilitating various chemical transformations. The cyclopentadienyl ligands stabilize the metal center and influence its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Bis(cyclopentadienyl)vanadium(II): Similar structure but with cyclopentadienyl instead of ethylcyclopentadienyl ligands.

    Bis(methylcyclopentadienyl)vanadium(II): Contains methylcyclopentadienyl ligands.

    Bis(ethylcyclopentadienyl)chromium(II): Similar structure but with chromium instead of vanadium.

Uniqueness

Bis(ethylcyclopentadienyl)vanadium(II) is unique due to the presence of ethyl groups on the cyclopentadienyl ligands, which can influence its reactivity and stability. This makes it distinct from other metallocenes and allows for specific applications in catalysis and material science.

Properties

CAS No.

55940-04-0

Molecular Formula

C14H18V

Molecular Weight

237.23 g/mol

InChI

InChI=1S/2C7H9.V/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;

InChI Key

LKRMGNHUAYXLJF-UHFFFAOYSA-N

Canonical SMILES

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[V]

Origin of Product

United States

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